3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline
Description
3,4-Dichloro-N-[(4-methoxyphenyl)methyl]aniline (CAS: 199481-06-6) is a substituted aniline derivative featuring a 3,4-dichlorophenylamine core and a benzyl group substituted with a methoxy group at the para position.
Properties
IUPAC Name |
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-18-12-5-2-10(3-6-12)9-17-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXACCHROYOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Example Compounds :
- 3,4-Dichloro-N-(2-fluorobenzyl)aniline (97% purity, Alfa Aesar)
- 3,5-Dichloro-N-(3-fluorobenzyl)aniline (97% purity, Alfa Aesar)
Key Differences :
- Substituent Position : Fluorine replaces the methoxy group on the benzyl ring, altering electronic properties. Fluorine’s strong electron-withdrawing effect increases the compound’s stability and lipophilicity compared to the methoxy group’s electron-donating nature.
- Biological Activity : Fluorinated analogs are often explored for enhanced metabolic stability in drug discovery .
Schiff Base Analogs
Example Compound : 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- Structural Feature : Contains an imine (C=N) linkage instead of a benzylamine group.
- Crystal Structure : Two distinct conformers exist in the asymmetric unit, with dihedral angles of 19.68° and 45.54° between aromatic rings. This conformational flexibility contrasts with the rigid secondary amine structure of the target compound.
- Interactions : Stabilized by C–H⋯O hydrogen bonds and weak C–H⋯C interactions in the crystal lattice, which may affect solubility and melting points .
Heterocyclic Derivatives
Example Compound : 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- Synthesis : Prepared via reductive amination using NaBH₄/I₂ under neutral conditions, suggesting compatibility of the target compound with similar methodologies .
Thiophene-Containing Analogs
Example Compound : 4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline
- Structural Feature : Replaces the benzyl group with a thienyl ring, introducing sulfur’s polarizable electron cloud.
Comparative Data Table
*Calculated based on formula.
Research Findings and Implications
- Electronic Effects : The 3,4-dichloro substitution in the target compound deactivates the aromatic ring, reducing electrophilic substitution reactivity. The 4-methoxybenzyl group counteracts this slightly, improving solubility in polar solvents .
- Biological Relevance : Fluorinated analogs (e.g., ) are more resistant to oxidative degradation, making them candidates for long-acting pharmaceuticals. The target compound’s methoxy group may favor interactions with hydrophobic enzyme pockets .
- Synthetic Flexibility : Reductive amination () and Stille coupling () are viable for synthesizing analogs, highlighting the adaptability of the core structure for derivatization.
Biological Activity
3,4-Dichloro-N-[(4-methoxyphenyl)methyl]aniline, a compound with the molecular formula C15H15Cl2N O, is gaining attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 3,4-dichloroaniline and 4-methoxybenzyl chloride under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is generally conducted at elevated temperatures to ensure complete conversion.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | >125 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <10 |
| HeLa | <20 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of dichloro and methoxy groups enhances its reactivity and biological interactions.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the compound's efficacy against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in biofilm formation at concentrations as low as 31 µg/mL.
- Anticancer Research : Another study focused on the compound's effects on cancer cell proliferation. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.
Comparative Analysis
When compared to similar compounds such as 3,4-dichloroaniline and 4-methoxyaniline, this compound demonstrates unique properties due to its specific functional groups. These modifications contribute to enhanced biological activities that are not present in its precursors.
Table 3: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3,4-Dichloroaniline | Moderate | Low |
| 4-Methoxyaniline | Low | Moderate |
| This compound | High | High |
Q & A
Q. What are the recommended synthetic routes for 3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline, and how do reaction conditions influence yield?
Methodological Answer: A widely used approach involves reductive amination of 3,4-dichloroaniline with 4-methoxybenzaldehyde derivatives. For example, NaBH₄/I₂ in methanol under neutral conditions at room temperature has been reported to yield secondary amines efficiently . Key considerations include:
- Catalyst selection : NaBH₄/I₂ acts as a mild reducing agent, minimizing side reactions.
- Solvent optimization : Methanol is preferred for solubility and stability.
- Temperature control : Room temperature avoids decomposition of sensitive intermediates.
Comparative studies suggest that substituting NaBH₄ with other reductants (e.g., NaBH₃CN) may alter reaction kinetics but requires rigorous pH control.
Q. How can the molecular structure and purity of this compound be validated?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and torsional strain in the crystalline state (e.g., related Schiff base analogs in and ).
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
- HRMS : Validates molecular formula (C₁₄H₁₂Cl₂NO expected [M+H]⁺ = 297.03).
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., Cl, OCH₃) influence the compound’s reactivity and bioactivity?
Methodological Answer: Comparative analysis with structurally similar compounds reveals:
- Chlorine atoms : Increase electrophilicity at the aromatic ring, enhancing nucleophilic substitution (e.g., SNAr reactions) .
- Methoxy group : Electron-donating resonance effects stabilize intermediates but may reduce binding affinity in hydrophobic protein pockets .
| Substituent | Hydrophobicity (LogP) | Reactivity in SNAr | Bioactivity (IC₅₀ vs. Target X) |
|---|---|---|---|
| -Cl | 2.8 | High | 12 nM |
| -OCH₃ | 1.5 | Moderate | 45 nM |
Data adapted from and .
Q. How can contradictions in biological activity data be resolved when testing this compound across different assays?
Methodological Answer: Discrepancies often arise from assay-specific conditions or target promiscuity . Strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays).
- Molecular dynamics simulations : Identify binding mode variations under different pH or ionic strengths .
Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to active sites (e.g., interactions with kinase domains) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Q. How can structural modifications improve metabolic stability without compromising activity?
Methodological Answer:
- Deuterium labeling : Replace hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450 oxidation.
- Prodrug strategies : Introduce ester or carbamate groups to enhance solubility and delay hydrolysis .
- SAR studies : Systematic substitution of the methoxy group with bulkier substituents (e.g., -OCF₃) balances steric hindrance and logP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
